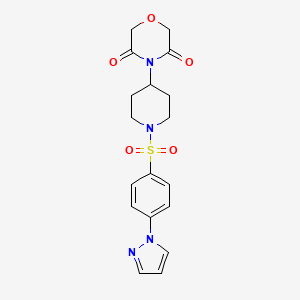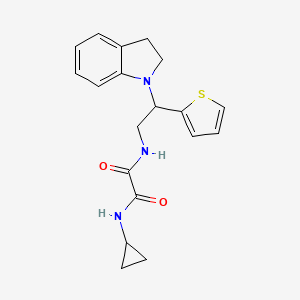
N1-cyclopropyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CPTH-11, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Scientific Research Applications
Anticancer Activity
One study explored a compound, "Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224)," a nonplanar analogue of fascaplysin, highlighting its potential in cancer treatment. The compound demonstrated selective inhibition of Cdk4-cyclin D1 in vitro, blocking cancer cell growth at different cell cycle phases and inducing apoptosis in transformed cells. Its efficacy in human tumor xenograft models and a favorable therapeutic window suggest potential for clinical development in cancer therapy (Mahale et al., 2014).
Enzyme Inhibition for Antitubercular Activity
Another study focused on the synthesis of "N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide" and investigated its potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. The insights from docking studies suggest plausible inhibitory action, indicating its potential in tuberculosis treatment (Purushotham & Poojary, 2018).
Ethylene Precursor in Plant Growth
Research on "1-Aminocyclopropane-1-carboxylic acid" (ACC), an ethylene precursor in plants, has revealed its importance in plant growth and development. A study characterized ACC's role as a signaling molecule independent of ethylene biosynthesis, influencing plant development, cell wall signaling, and pathogen virulence. This highlights the broader implications of cyclopropyl-containing compounds in biological systems (Polko & Kieber, 2019).
Synthesis and Molecular Docking Studies
A study on the synthesis and pharmacological evaluation of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and their activities showcases the utility of cyclopropyl-containing compounds in developing anti-inflammatory, analgesic, and antioxidant agents. Molecular docking studies further provided insights into their potential mechanisms of action, underscoring the versatility of such compounds in medicinal chemistry (Attimarad et al., 2017).
properties
IUPAC Name |
N'-cyclopropyl-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(19(24)21-14-7-8-14)20-12-16(17-6-3-11-25-17)22-10-9-13-4-1-2-5-15(13)22/h1-6,11,14,16H,7-10,12H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFIKBXJLVZULN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

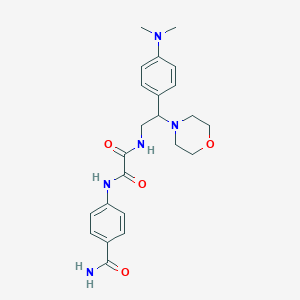

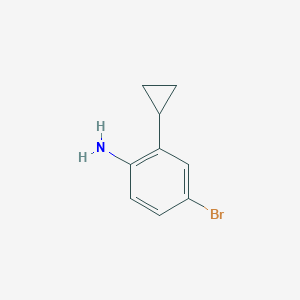
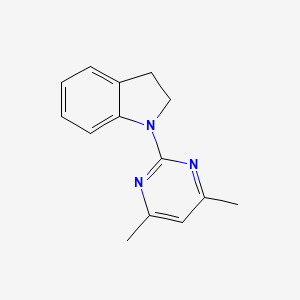
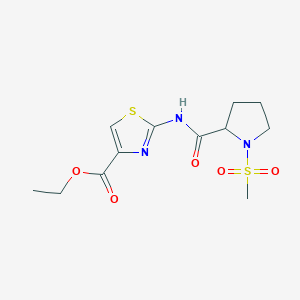
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
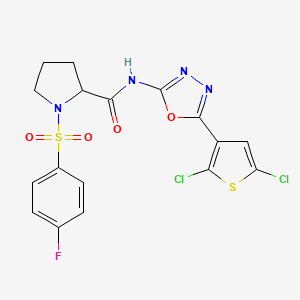
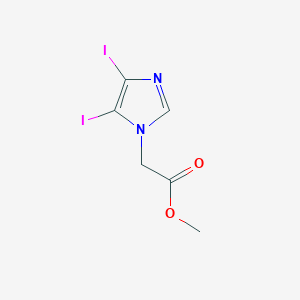
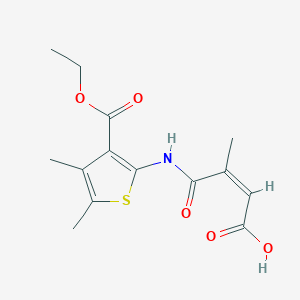
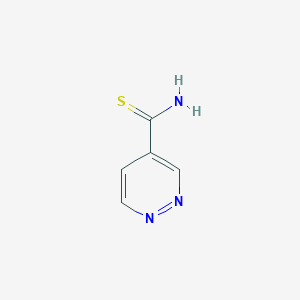
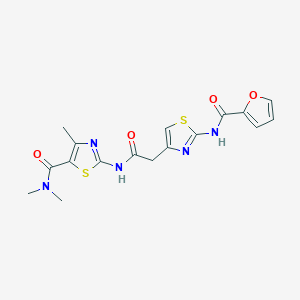
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
